1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions. This involves reacting the indole derivative with 3-chloropropylmorpholine in the presence of a base like sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine
- 1-methyl-N-[3-(morpholin-4-yl)propyl]pyrrolidin-4-amine
- 1-methyl-N-[3-(morpholin-4-yl)propyl]azepan-4-amine
Uniqueness
1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide is unique due to its indole core, which is a common motif in many biologically active compounds. The presence of the morpholine ring and the carboxamide group further enhances its chemical diversity and potential for various applications.
This compound’s unique structure allows it to interact with a wide range of biological targets, making it a valuable tool in drug discovery and development. Its versatility in chemical reactions also makes it an important intermediate in synthetic chemistry.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylpropyl)indole-4-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-19-9-6-14-15(4-2-5-16(14)19)17(21)18-7-3-8-20-10-12-22-13-11-20/h2,4-6,9H,3,7-8,10-13H2,1H3,(H,18,21) |
InChI Key |
LMGPCHCFPSFLBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
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